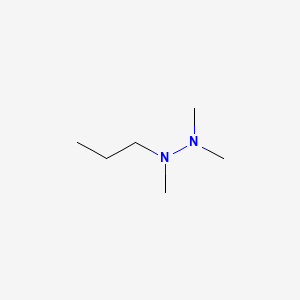

Propyltrimethylhydrazine

Description

Structure

3D Structure

Properties

CAS No. |

60678-65-1 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1,1,2-trimethyl-2-propylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |

InChI Key |

UMOIOYNREGPHEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)N(C)C |

Origin of Product |

United States |

Historical and Evolving Paradigms in Alkylhydrazine Synthesis

Seminal Discoveries and Early Methodologies for Substituted Hydrazines

The history of substituted hydrazines predates the isolation of hydrazine (B178648) (N₂H₄) itself. In 1875, the German chemist Emil Fischer made the first seminal discovery in this field by synthesizing phenylhydrazine (B124118). hydrazine.comprinceton.edu This was achieved by the reduction of a diazonium salt, a method that became a standard for producing aromatic hydrazines due to the ready availability of aromatic amines. psu.edu Fischer's work was groundbreaking, and he is credited with coining the term "hydrazine". hydrazine.comprinceton.edu Following this, Fischer and his contemporaries developed several foundational methods for creating substituted hydrazines, often before pure hydrazine was even known. princeton.edu

One of the earliest methods for preparing 1,1-disubstituted hydrazines involved the nitrosation of secondary amines to form N-nitrosamines, which were then reduced to the corresponding hydrazine derivative. psu.edu For monoalkylhydrazines, a similar approach was employed using a substituted urea. psu.edu The first synthesis of a 1,2-disubstituted hydrazine, specifically 1-phenyl-2-methylhydrazine, was also accomplished during this pioneering era. This particular synthesis notably anticipated later developments by employing benzoyl groups to protect the nitrogen atoms before alkylation. psu.edu

It was not until 1887, twelve years after Fischer's discovery of phenylhydrazine, that Theodor Curtius successfully prepared hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid, and the pure anhydrous form was first prepared in 1895. hydrazine.comwikipedia.org By the time free hydrazine was isolated, around 20 different substituted derivatives were already known, highlighting the early focus on its substituted forms. princeton.edu

Table 1: Pioneering Syntheses of Substituted Hydrazines

| Year | Compound/Class | Key Scientist(s) | Method | Citation |

|---|---|---|---|---|

| 1875 | Phenylhydrazine | Emil Fischer | Reduction of diazonium salts | hydrazine.comprinceton.edupsu.edu |

| Post-1875 | 1,1-Disubstituted Hydrazines | Emil Fischer | Nitrosation of secondary amines followed by reduction | psu.edu |

| Post-1875 | Monoalkylhydrazines | Emil Fischer | Nitrosation of a substituted urea | psu.edu |

| 1887 | Hydrazine Sulfate | Theodor Curtius | Treatment of organic diazides with dilute sulfuric acid | hydrazine.comwikipedia.org |

Development of Targeted Synthetic Strategies for Multisubsituted Hydrazines

The direct alkylation of hydrazine or simple alkylhydrazines presents a significant challenge due to the high reactivity of the N-H bonds, which often leads to overalkylation and a mixture of products that are difficult to separate. princeton.edupsu.edu This limitation spurred the development of more targeted and controlled synthetic strategies for accessing multisubstituted hydrazines, including asymmetrically substituted ones like propyltrimethylhydrazine.

Modern synthetic methods have focused on achieving higher selectivity and yields. Key strategies that have emerged include:

Reductive Alkylation: This approach involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones, which are subsequently reduced to the target alkylated hydrazine. ut.ee Reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction step. ut.ee For instance, propionaldehyde (B47417) dimethyl hydrazone is a known precursor that can be involved in the synthesis pathway of related structures. lookchem.com

N-Amination of Amines: This method involves the formation of the N-N bond by reacting an amine with an aminating agent. ut.ee Electrophilic aminating agents, such as those derived from oxaziridines, can convert primary and secondary amines into their corresponding protected hydrazine derivatives. ut.eeorganic-chemistry.org This approach is particularly useful for creating N-aminoheterocycles. ut.ee

Alkylation of Hydrazine Polyanions: A more recent and efficient strategy involves the generation of polyanions of hydrazine, which can then be selectively alkylated. organic-chemistry.org This method provides a rapid and convenient route to multialkylated hydrazines and has shown promise in overcoming the limitations of older techniques. ut.eeorganic-chemistry.org

Catalytic Cross-Coupling: Advanced catalytic systems have been developed to facilitate the formation of N-N bonds. For example, nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with amines provides a route to hydrazides, which are precursors to alkylhydrazines. organic-chemistry.org Similarly, palladium-catalyzed allylic substitution allows for the regioselective synthesis of N,N-disubstituted hydrazines. organic-chemistry.org

These targeted strategies allow for the rational synthesis of complex hydrazines with precise control over the substitution pattern, which is essential for creating specific molecules like this compound for research and other applications. rsc.org

Table 2: Modern Synthetic Strategies for Substituted Hydrazines

| Strategy | Description | Key Features | Citation |

|---|---|---|---|

| Reductive Alkylation | Condensation of a hydrazine with a carbonyl compound to form a hydrazone, followed by reduction. | Versatile for introducing alkyl groups; uses common reducing agents. | ut.ee |

| N-Amination | Formation of the N-N bond by reacting an amine with an electrophilic aminating agent. | Effective for synthesizing N-aminoheterocycles and protected hydrazines. | ut.eeorganic-chemistry.org |

| Polyanion Alkylation | Selective alkylation of hydrazine after converting it into a polyanion using strong bases. | Provides fast and easy access to multisubstituted products. | ut.eeorganic-chemistry.org |

| Catalytic Cross-Coupling | Use of transition metal catalysts (e.g., Ni, Pd) to form N-N or N-C bonds. | High regioselectivity and tolerance for various functional groups. | organic-chemistry.orgorganic-chemistry.org |

Evolution of Protecting Group Chemistry in Hydrazine Functionalization

The evolution of protecting group chemistry has been a cornerstone in the advancement of alkylhydrazine synthesis. rsc.org The need to control reactivity and achieve regioselectivity was recognized even in the earliest syntheses. psu.edu Emil Fischer's use of benzoyl groups in the synthesis of 1-phenyl-2-methylhydrazine was a nascent example of protecting group strategy. princeton.edupsu.edu However, early protecting groups like benzoyl required harsh conditions (strong acids or bases) for removal, limiting their applicability. psu.edu

The development of modern organic synthesis brought a vast arsenal (B13267) of protecting groups for amino functions, which revolutionized hydrazine chemistry. psu.edu The core idea is to temporarily block one or more reactive sites on the hydrazine molecule, direct a reaction to a specific, unprotected nitrogen atom, and then remove the protecting group(s) under mild conditions.

Commonly used protecting groups in hydrazine synthesis include carbamates like tert-butyloxycarbonyl (Boc), which can be readily cleaved under acidic conditions. The use of such groups is integral to many modern synthetic routes, including the N-amination of amines to produce N-Boc protected hydrazines. organic-chemistry.org Furthermore, specialized hydrazine-labile protecting groups have been developed for specific applications, such as in solid-phase peptide synthesis, where mild and selective deprotection is critical. nih.govacs.orgresearchgate.net This continuous innovation in protecting group strategy enables the precise and efficient construction of complex multisubstituted hydrazines. psu.edu

Elucidation of Advanced Synthetic Methodologies for Propyltrimethylhydrazine and Analogues

Reductive Alkylation Approaches for N-Alkylation of Hydrazines

Reductive alkylation, also known as reductive amination, is a powerful and widely used method for the N-alkylation of amines, including hydrazines. organic-chemistry.orgcuni.cz This approach typically involves the reaction of a hydrazine (B178648) with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. nih.govorganic-chemistry.org This one-pot procedure is often preferred for its operational simplicity and can be adapted for the synthesis of complex hydrazine derivatives. organic-chemistry.orgresearchgate.net

Catalytic Reductive Hydrazination Strategies

Catalytic reductive hydrazination offers a more efficient and environmentally benign alternative to traditional stoichiometric reducing agents. d-nb.info A variety of catalysts have been developed to facilitate this transformation, including those based on transition metals and metal-free systems.

One notable method involves the use of α-picoline-borane as a mild and stable reducing agent for the direct reductive alkylation of hydrazine derivatives. thieme-connect.comorganic-chemistry.org This approach has proven effective for the synthesis of both N,N-dialkyl and N-monoalkyl hydrazines by carefully controlling the stoichiometry of the reactants. thieme-connect.com The reaction often proceeds in a one-pot manner, avoiding the isolation of the intermediate hydrazone, which is advantageous for industrial-scale preparations. thieme-connect.comorganic-chemistry.org Acid catalysts, such as hydrochloric acid or oxalic acid, can be employed to accelerate the reaction, particularly with less reactive aromatic carbonyl compounds. thieme-connect.comthieme-connect.com

Lewis base catalysis has also emerged as a potent strategy. For instance, hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc) have been shown to catalyze the direct reductive hydrazination of ketones and aldehydes with phenylhydrazines using trichlorosilane (B8805176) as the reducing agent. organic-chemistry.orgorganic-chemistry.org This method provides access to 1,1-disubstituted hydrazines in high yields under mild conditions. organic-chemistry.org

Furthermore, biocatalysis using imine reductases (IREDs) presents a green and highly selective approach. nih.gov Engineered IREDs have been successfully used for the reductive amination of various carbonyl compounds with hydrazines, a process termed reductive hydrazination. nih.gov This enzymatic method allows for the synthesis of both acyclic and cyclic N-alkylhydrazines, often with high stereoselectivity. nih.gov

Below is a table summarizing various catalytic systems for reductive hydrazination:

Table 1: Catalytic Systems for Reductive Hydrazination| Catalyst System | Reducing Agent | Substrates | Key Features |

|---|---|---|---|

| α-Picoline-borane | α-Picoline-borane | Hydrazines, Aldehydes, Ketones | Mild, one-pot, applicable to API synthesis. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org |

| Lewis Bases (HMPA, DMAc) | Trichlorosilane | Phenylhydrazines, Ketones, Aldehydes | High yields, mild conditions, good for 1,1-disubstituted hydrazines. organic-chemistry.orgorganic-chemistry.org |

| Imine Reductases (IREDs) | NADH (often with a regeneration system) | Hydrazines, Carbonyls, Dicarbonyls | Biocatalytic, high selectivity, environmentally friendly. nih.gov |

| Arylboronic Acid | Hantzsch Ester | Azoarenes, Aldehydes | Mild conditions, high chemoselectivity for tri-substituted hydrazines. nih.gov |

Substrate Scope and Stereochemical Control in Reductive Methods

The substrate scope of reductive hydrazination is generally broad, accommodating a wide range of aldehydes and ketones, as well as various hydrazine derivatives. nih.govorganic-chemistry.org Both aliphatic and aromatic carbonyls can be successfully employed, although aromatic variants may require acid catalysis to enhance reactivity. thieme-connect.com The nature of the hydrazine substrate also plays a crucial role, with substituted hydrazines like phenylhydrazine (B124118) being common starting materials. organic-chemistry.org

Stereochemical control is a critical aspect, particularly when generating chiral hydrazine derivatives. Asymmetric reductive amination has been achieved with high efficiency using chiral catalysts. For example, manganese-catalyzed asymmetric transfer hydrogenation of hydrazones using a chiral aminobenzimidazole manganese(I) complex has been reported to produce chiral hydrazines with excellent enantioselectivities (up to 99.9% ee). researchgate.net Similarly, metal-free enantioselective hydrogenation of hydrazones using chiral boranes has been developed, affording optically active hydrazines in high yields and good enantioselectivities. researchgate.net

Enzymatic methods using IREDs are particularly promising for stereocontrol. nih.gov Engineered IREDs have demonstrated the ability to catalyze asymmetric reductive hydrazinations, offering a pathway to chiral N-alkylhydrazines. nih.gov While further development is needed to achieve consistently high enantiomeric excess for a broad range of substrates, preliminary results are encouraging. nih.gov

Direct Amination and Cross-Coupling Methodologies for Nitrogen-Nitrogen Bond Formation

Direct N-N bond formation through cross-coupling reactions represents a more convergent approach to substituted hydrazines, including propyltrimethylhydrazine. acs.orgresearchgate.net These methods avoid the pre-functionalization often required in other synthetic routes.

Transition Metal-Catalyzed C-N Coupling Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to C-N bond formation is well-established. rsc.org In the context of hydrazine synthesis, these methods can be adapted for the coupling of various nitrogen-containing fragments.

Palladium-catalyzed C-N bond coupling reactions have been successfully used to synthesize unsymmetrical N,N-diarylhydrazines from arylhydrazines and aryl tosylates. organic-chemistry.org Copper-catalyzed methods have also proven effective. For instance, CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides provides a regioselective route to N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.org Nickel catalysis has also been explored; a Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of aryl chlorides with hydrazides. organic-chemistry.org More recently, a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a broad range of amines has been developed to produce hydrazides. acs.orgorganic-chemistry.org

A significant advancement is the organophosphorus-catalyzed cross-selective intermolecular N-N reductive coupling of nitroarenes and anilines. researchgate.netnih.gov This method employs a phosphetane (B12648431) catalyst and a hydrosilane reductant to form unsymmetrical hydrazines with good chemoselectivity and functional group tolerance. nih.gov

Ligand Design and Optimization in Catalytic Hydrazination

The success of transition metal-catalyzed reactions is often highly dependent on the nature of the ligands coordinated to the metal center. d-nb.infoscholaris.ca Ligand design plays a crucial role in controlling the reactivity, selectivity, and stability of the catalyst. d-nb.info

For instance, in palladium-catalyzed allylic substitution reactions to form N,N-disubstituted hydrazines, the use of specific phosphine (B1218219) ligands like DPPPy (1,3-Bis(diphenylphosphino)propane) is critical for achieving high regioselectivity. researchgate.net In copper-catalyzed couplings, ligands such as 4-hydroxy-L-proline have been shown to be effective in promoting the reaction between N-acyl-N'-substituted hydrazines and 2-bromoarylcarbonylic compounds. organic-chemistry.org

The development of sterically confined pyridinebisoxazoline (PYBOX) ligands has enabled highly enantioselective copper-catalyzed asymmetric propargylic substitution reactions to produce α-tertiary ethynylhydrazines. nih.gov The bulky shielding group on the ligand is crucial for tuning the electronic and steric properties of the catalyst, thereby suppressing side reactions and enhancing enantioselectivity. nih.gov

Computational methods and high-throughput screening are increasingly being used to accelerate the discovery and optimization of ligands for specific catalytic transformations. d-nb.info

Multicomponent Reaction Pathways Leading to Substituted Hydrazines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. acs.orgnih.gov Several MCRs have been developed for the synthesis of substituted hydrazines and related nitrogen-containing heterocycles.

One example is the copper-mediated three-component reaction between two different N-tosyl hydrazones and elemental sulfur to generate unsymmetric 2,5-disubstituted 1,3,4-thiadiazoles. acs.org While this does not directly yield a simple hydrazine, it demonstrates the potential of using hydrazine derivatives in MCRs to build complex scaffolds.

More directly related to hydrazine synthesis, one-pot procedures involving hydrazines, carbonyl compounds, and other reactants have been developed. For example, a catalyst-free, four-component reaction of isatin, malononitrile, hydrazine hydrate, and dialkyl acetylenedicarboxylate (B1228247) has been used to construct spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives. researchgate.net The reaction proceeds through the in situ formation of a pyrazolone (B3327878) from hydrazine and the acetylenic ester. researchgate.net

The development of novel MCRs leading to highly substituted acyclic hydrazines like this compound remains an active area of research. The challenge lies in controlling the regioselectivity of the multiple bond-forming events.

Below is a table of the compounds mentioned in this article:

Enzymatic Catalysis in Chiral Alkylhydrazine Synthesis

The synthesis of chiral alkylhydrazines, which are crucial components in many pharmaceuticals and agrochemicals, has been significantly advanced through the use of enzymatic catalysis. nih.govmanchester.ac.ukresearchgate.net This approach offers a sustainable and highly selective alternative to traditional chemical methods, which often rely on precious metals and harsh reaction conditions. nih.govmanchester.ac.ukresearchgate.net Enzymes, particularly engineered variants, can operate under mild conditions and provide exceptional control over stereochemistry. d-nb.infonih.gov

Imine Reductase (IRED)-Catalyzed Reductive Hydrazinations

Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of chiral amines through the reductive amination of ketones and aldehydes. d-nb.inforsc.org This concept has been successfully extended to the use of hydrazines as the amine source in a process known as reductive hydrazination. d-nb.infonih.gov This method allows for the direct, one-pot synthesis of substituted acyclic and cyclic N-alkylhydrazines from readily available carbonyl compounds and hydrazines. d-nb.infonih.govresearcher.life

The reaction is catalyzed by an IRED, often an engineered variant, which facilitates the reduction of a hydrazone intermediate formed in situ from the condensation of a carbonyl compound and a hydrazine. d-nb.inforesearchgate.net For instance, research has demonstrated that an engineered, NADH-dependent IRED from Myxococcus stipitatus (R-IRED_Ms-V8) can effectively catalyze the reductive hydrazination of a wide array of aldehydes and ketones. d-nb.infonih.gov The enzyme shows broad substrate scope, accepting various aliphatic aldehydes and ketones. d-nb.info Generally, higher activity is observed for aliphatic aldehydes compared to aliphatic ketones. d-nb.info

The efficiency of this biocatalytic system can be further enhanced by integrating a cofactor regeneration system. d-nb.infonih.gov For example, the use of a [NiFe]-hydrogenase from Cupriavidus necator enables an H2-driven process, improving atom efficiency and making the synthesis more sustainable for potential large-scale applications. d-nb.infonih.gov

| Carbonyl Substrate | Hydrazine Substrate | Product | Turnover Frequency (TOF) [mU mg⁻¹] |

|---|---|---|---|

| Propanal | Hydrazine | Propylhydrazine | 150 ± 9 |

| Butanal | Hydrazine | Butylhydrazine | 143 ± 11 |

| Pentanal | Hydrazine | Pentylhydrazine | 138 ± 5 |

| Hexanal | Hydrazine | Hexylhydrazine | 121 ± 8 |

| Benzaldehyde | Hydrazine | Benzylhydrazine | 98 ± 7 |

| Acetone | Methylhydrazine | 1-isopropyl-2-methylhydrazine | 55 ± 4 |

| Cyclohexanone | Hydrazine | Cyclohexylhydrazine | 75 ± 6 |

Biocatalytic Pathways for Enantioselective Synthesis

A significant advantage of enzymatic methods is the ability to achieve high enantioselectivity, which is critical for the synthesis of chiral hydrazine-containing motifs. nih.govmanchester.ac.ukresearchgate.net While the natural activity of IREDs towards hydrazones can be rare, protein engineering has successfully generated biocatalysts capable of reducing protected hydrazones with exceptional stereocontrol. nih.govmanchester.ac.uk

This biocatalytic approach involves the enantioselective reduction of a pre-formed hydrazone. nih.govresearchgate.net Researchers have developed engineered IREDs, termed hydrazone reductases (HREDs), specifically for this purpose. nih.gov Starting from a panel of over 400 IRED sequences, a variant was identified that could reduce Cbz-protected hydrazones. nih.govmanchester.ac.ukresearchgate.net Through directed evolution, a few key mutations were introduced, resulting in an HRED biocatalyst (HRED1.1) that is 20-fold more active than the parent enzyme. nih.govresearchgate.net This engineered enzyme promotes the reduction of a variety of protected hydrazones, achieving high yields and excellent enantiomeric excess (>99% e.e.), even on a preparative scale. nih.govmanchester.ac.ukresearchgate.net Structural analysis of the engineered enzyme provides insight into the molecular basis for its unique hydrazone reductase activity. nih.govresearchgate.net

| Hydrazone Substrate (from Ketone) | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Acetophenone | >99 | >99 |

| 4'-Methoxyacetophenone | >99 | >99 |

| 4'-Chloroacetophenone | >99 | >99 |

| Propiophenone | >99 | >99 |

| 2-Pentanone | 98 | >99 |

| Cyclohexyl methyl ketone | >99 | >99 |

Cryogenic Chemistry Techniques for Enhanced Selectivity and Yield

Cryogenic chemistry, the study of chemical reactions at very low temperatures (typically below -150°C), offers a powerful tool for enhancing selectivity and yield in complex organic syntheses. pmcisochem.frnottingham.ac.uk While specific literature on the cryogenic synthesis of this compound is not prominent, the general principles of cryochemistry are highly relevant for controlling reactions involving sensitive or highly reactive intermediates, such as those in hydrazine synthesis. hilarispublisher.comdemaco-cryogenics.com

Operating at cryogenic temperatures can provide several key advantages:

Enhanced Selectivity: Many chemical reactions can proceed through multiple competing pathways, leading to a mixture of regioisomers or diastereomers. By lowering the reaction temperature, the kinetic differences between these pathways are amplified. This allows for the preferential formation of the thermodynamically or kinetically favored product, thereby increasing regioselectivity and diastereoselectivity.

Stabilization of Intermediates: Highly reactive intermediates, such as certain organometallic reagents or unstable anions that might be used in alkylation reactions, can be stabilized at cryogenic temperatures. hilarispublisher.com This stabilization prevents decomposition or undesired side reactions, leading to a higher yield of the target molecule.

Industrial cGMP facilities are equipped for cryogenic reactions, often utilizing them for organometallic chemistry and asymmetric syntheses where precise temperature control is critical for achieving the desired outcome. pmcisochem.fr Techniques like cryo-spectroscopy can also be used to study and characterize transient species that exist only at low temperatures, providing a deeper understanding of reaction mechanisms. hilarispublisher.com

Strategic Considerations for Regioselectivity and Diastereoselectivity in Hydrazine Functionalization

The functionalization of hydrazines to produce substituted derivatives like this compound requires careful strategic planning to control selectivity, particularly when multiple reactive sites are present. The formation of specific regioisomers and diastereomers is governed by a combination of substrate structure, reagent choice, and reaction conditions. acs.orgmdpi.com

Regioselectivity in hydrazine functionalization becomes a critical issue when using unsymmetrical reagents. For example, the reaction of a monosubstituted hydrazine with an unsymmetrical dicarbonyl compound can lead to two different regioisomeric products. mdpi.comchim.it The outcome can often be directed by the choice of catalyst and reaction conditions. mdpi.com For instance, in the synthesis of pyrazole (B372694) derivatives from β-ketonitriles and phenylhydrazine, acidic conditions in toluene (B28343) might favor the formation of one regioisomer (e.g., a 5-aminopyrazole), while basic conditions in ethanol (B145695) can lead to the other (a 3-aminopyrazole). chim.it The factors influencing the regiochemical outcome include:

Electronic Effects: The electronic nature of substituents on both the hydrazine and the electrophile can direct the nucleophilic attack to a specific site.

Steric Hindrance: Bulky substituents can block access to a potential reaction site, favoring reaction at a less sterically hindered position. chim.it

Catalyst and Solvent: The reaction medium and catalyst can influence the reactivity of different sites, thereby controlling which regioisomer is formed. mdpi.com

Diastereoselectivity refers to the preferential formation of one diastereomer over another when a new stereocenter is created in a molecule that already has at least one stereocenter. In hydrazine chemistry, this is relevant when, for example, a chiral hydrazine is reacted or when a reaction creates two or more new stereocenters simultaneously. acs.orgthieme-connect.com In a three-component reaction to form functionalized 3-pyrazolidinones, which creates two stereogenic centers, only the trans diastereomer was isolated. thieme-connect.com Density functional theory (DFT) calculations confirmed that the trans isomer was significantly more thermodynamically stable than the cis isomer, explaining the high diastereoselectivity observed. thieme-connect.com Strategies to control diastereoselectivity often involve using chiral auxiliaries, catalysts, or leveraging substrate control where the existing stereochemistry of the molecule directs the approach of incoming reagents. acs.org

Mechanistic Investigations of Chemical Transformations Involving Propyltrimethylhydrazine

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for hydrazine (B178648) derivatives relies heavily on kinetic studies and spectroscopic analysis. Techniques such as UV-vis spectroscopy, often in conjunction with stopped-flow and laser-flash methods, are employed to measure the rates of reactions involving hydrazines with various electrophiles. acs.orgresearchgate.net From the second-order rate constants (k₂) derived from these experiments, nucleophilicity parameters can be determined, providing a quantitative measure of reactivity. acs.orgnih.gov

Spectroscopic methods are essential for identifying reactants, intermediates, and products. sevenstarpharm.compolymersolutions.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of propyltrimethylhydrazine derivatives and products. Two-dimensional techniques like COSY and HSQC can establish atom connectivity in more complex molecules formed during reactions. utoronto.ca

Mass Spectrometry (MS): MS helps in the identification of transient intermediates, including radical species, and provides confirmation of product molecular weights. nih.gov

Infrared (IR) Spectroscopy: IR analysis is used to identify specific functional groups, which is crucial for tracking the progress of a reaction, such as the formation or disappearance of C=N bonds in hydrazone derivatives. polymersolutions.comutoronto.ca

Kinetic data from related substituted hydrazines allows for the prediction of this compound's reactivity. For instance, the rate of reaction is highly dependent on the solvent and the nature of the reacting partner. acs.orgnih.gov The table below illustrates typical kinetic parameters obtained from studying hydrazine reactions.

| Hydrazine Derivative | Electrophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Hydrazine | Benzhydrylium Ion | Acetonitrile | ~1.0 x 10⁵ | acs.orgresearchgate.net |

| Methylhydrazine | Benzhydrylium Ion | Acetonitrile | ~1.1 x 10⁶ | acs.orgresearchgate.net |

| 1,1-Dimethylhydrazine | Benzhydrylium Ion | Acetonitrile | ~5.4 x 10⁶ | acs.orgresearchgate.net |

| Hydrazine | Hydroxyl Radical | Water (pH 9) | 1.4 x 10¹⁰ | acs.org |

Nucleophilic and Electrophilic Reactivity Profiles of Substituted Hydrazines

Substituted hydrazines like this compound exhibit both nucleophilic and electrophilic characteristics, although their nucleophilic nature is more commonly exploited.

Nucleophilic Reactivity: The nucleophilicity of hydrazines stems from the lone pair of electrons on each nitrogen atom. soeagra.com In this compound, the N-1 atom is bonded to the propyl group and one methyl group, while the N-2 atom is bonded to two methyl groups. Both nitrogen atoms are nucleophilic. naturalspublishing.com The presence of alkyl groups (propyl and methyl), which are electron-donating, increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity compared to unsubstituted hydrazine. acs.orgresearchgate.net

Studies on methyl-substituted hydrazines show that while methylation increases the reactivity of the substituted nitrogen atom (the α-position), it decreases the reactivity of the adjacent, unsubstituted nitrogen atom (the β-position). acs.orgresearchgate.netnih.gov This suggests that in this compound, both nitrogen centers are active nucleophiles, with their relative reactivity being influenced by the specific electronic and steric environment.

Electrophilic Reactivity: Hydrazine derivatives can also participate in electrophilic reactions, where they are attacked by a nucleophile. More commonly, however, they react with electrophilic reagents. For example, substituted hydrazines react with the pentacyanonitrosylferrate(II) ion, [Fe(CN)₅NO]²⁻. nih.govacs.org In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosyl ligand. nih.gov The rate of this reaction is sensitive to the degree of substitution on the hydrazine, with increased methylation generally leading to a decrease in the adduct-formation rate constant. nih.gov

Oxidative Pathways and Radical Intermediates in Hydrazine Reactions

The oxidation of hydrazines is a key transformation that often proceeds through radical intermediates. nih.govnih.gov One-electron oxidation of a hydrazine derivative, which can be initiated by enzymatic systems, metal ions, or chemical oxidants like hypochlorous acid, leads to the formation of a hydrazyl radical cation. nih.govnih.govacs.org

For this compound, the initial step would be: CH₃CH₂CH₂N(CH₃)−N(CH₃)₂ - e⁻ → [CH₃CH₂CH₂N(CH₃)−N(CH₃)₂]•⁺

These radical intermediates are often highly reactive and can be detected using techniques like Electron Spin Resonance (ESR) spectroscopy, frequently in combination with spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govacs.org The nature of the radical formed (e.g., nitrogen-centered vs. carbon-centered) depends on the specific hydrazine derivative and the oxidizing system. nih.gov For instance, the oxidation of iproniazid, a substituted hydrazine, results in a carbon-centered radical, while hydralazine (B1673433) oxidation yields a nitrogen-centered radical. nih.govacs.org

The initially formed hydrazyl radical can undergo a series of subsequent reactions, including:

Rearrangement: To form more stable carbon-centered radicals. nih.gov

Decomposition: Leading to the formation of nitrogen gas and other products. acs.orgnih.gov

Reaction with Molecular Oxygen: Generating reactive oxygen species. nih.govnih.gov

These oxidative pathways are significant as they are implicated in the biotransformation and toxicity mechanisms of many hydrazine-containing compounds. nih.govnih.gov

Cyclization and Rearrangement Mechanisms of Hydrazine Derivatives

Hydrazine derivatives are exceptionally versatile building blocks in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. naturalspublishing.comclockss.org this compound itself is not typically used directly in cyclizations due to the lack of N-H protons required for many classic condensation-cyclization sequences. However, if one of the methyl groups were replaced with a hydrogen, the resulting hydrazine could readily react with carbonyl compounds to form hydrazones. These hydrazone intermediates are pivotal in numerous cyclization reactions. soeagra.comnaturalspublishing.com

Common cyclization pathways involving hydrazine derivatives include:

Pyrazole (B372694) Synthesis: The reaction of hydrazines with β-diketones or α,β-unsaturated ketones is a classic method for forming pyrazole and pyrazoline rings. clockss.org

1,3,4-Thiadiazoline and 1,2,4-Triazoline Synthesis: Hydrazones can undergo cyclization reactions induced by isocyanates to form these five-membered heterocycles. acs.org

Fischer Indole (B1671886) Synthesis: Arylhydrazones can undergo acid-catalyzed rearrangement and cyclization to produce indole rings. naturalspublishing.com

Hydrazine derivatives also undergo important rearrangement reactions. A notable example is the diazene-hydrazone rearrangement, which is an interconversion between these two tautomeric forms. acs.org Other rearrangements can be induced by oxidation, as seen in the transformation of primary amides to acylamines via an intermediate complex. dcu.ie

Influence of Steric and Electronic Effects on Reaction Dynamics

The reactivity of substituted hydrazines like this compound is finely tuned by the interplay of steric and electronic effects. nih.govresearchgate.net

Electronic Effects: Alkyl groups, such as the propyl and methyl groups on this compound, are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, enhancing their basicity and nucleophilicity. acs.orgresearchgate.netimist.ma This is a general trend observed in the aminolysis of various substrates, where more electron-rich amines and hydrazines react faster. cdnsciencepub.com Conversely, attaching strong electron-withdrawing groups to the hydrazine core significantly reduces its nucleophilic reactivity. imist.maresearchgate.net

Steric Effects: Steric hindrance plays a crucial role in the reactions of substituted hydrazines. nih.gov The bulk of the alkyl groups can impede the approach of the nucleophilic nitrogen to the electrophilic center of a reaction partner, thereby slowing down the reaction rate. nih.govnumberanalytics.com This effect is particularly pronounced when the electrophile itself is sterically crowded. However, the influence of sterics can be complex; in some cases, steric crowding in a tetrahedral intermediate can be relieved during its breakdown, potentially accelerating this step of the reaction. nih.gov Studies on hydrazone formation have shown that steric effects are generally moderate and that increased substitution is not always detrimental to the reaction rate. nih.gov

The following table summarizes the general influence of substituents on hydrazine reactivity.

| Effect | Substituent Type | Influence on Nucleophilicity | General Impact on Reaction Rate | Reference |

|---|---|---|---|---|

| Electronic | Electron-Donating (e.g., -CH₃, -C₃H₇) | Increases | Increases | acs.orgresearchgate.net |

| Electronic | Electron-Withdrawing (e.g., -NO₂, -C(O)R) | Decreases | Decreases | nih.govresearchgate.net |

| Steric | Bulky Groups (e.g., -C(CH₃)₃) | No direct effect on inherent nucleophilicity | Decreases (hinders approach) | researchgate.netnih.gov |

Catalytic Cycle Analysis in Metal-Mediated Hydrazine Conversions

Metal complexes, particularly those of iron, are known to mediate the transformation of dinitrogen (N₂) into ammonia (B1221849) and hydrazine, fundamental processes in both biology and industry. lmu.deacs.org The reverse processes and related transformations of hydrazine derivatives can also be achieved through metal catalysis.

A generalized catalytic cycle for a metal-mediated conversion of a hydrazine derivative like this compound would involve several key steps:

Coordination: The hydrazine derivative binds to the metal center through one of its nitrogen lone pairs, forming a metal-hydrazine complex. researchgate.net

Activation: Coordination to the metal can weaken the N-N or N-H bonds (if present) within the hydrazine ligand, making them more susceptible to cleavage or reaction. researchgate.net

Transformation: The activated hydrazine undergoes the desired chemical conversion. This could be an oxidation, reduction, or a bond-forming reaction with another substrate. For example, in catalytic nitrite (B80452) reduction by an iron-nitrosyl complex, the coordinated hydrazine reduces the nitrosyl ligand. nih.govacs.org In another example, iron complexes can catalyze the conversion of N₂ to N₂H₄, suggesting that intermediates in this process could be targets for further functionalization. acs.org

Product Release and Catalyst Regeneration: The transformed product dissociates from the metal center, and the metal catalyst is regenerated, allowing it to enter another cycle. lmu.de

The development of well-defined iron-based systems for these transformations is an active area of research, driven by the biological relevance of iron in nitrogen fixation. lmu.deacs.org

Theoretical and Computational Chemistry Approaches to Propyltrimethylhydrazine

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. smu.edunih.gov

Transition state theory provides a framework for understanding and calculating the rates of chemical reactions. umn.edulibretexts.orgnumberanalytics.com Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. mdpi.com

For propyltrimethylhydrazine, computational modeling could be used to investigate various reactions, such as its oxidation or pyrolysis. nih.govuq.edu.au By calculating the reaction barriers for different possible pathways, the most likely reaction mechanism can be identified. Furthermore, the calculated activation energies and vibrational frequencies of the transition state can be used to estimate the reaction rate constants. rsc.org While specific computational studies on the reaction mechanisms of this compound were not found, similar studies on other hydrazine (B178648) derivatives have successfully elucidated their reaction pathways. nih.gov

Table 2: Hypothetical Reaction Barriers for this compound Decomposition

| Reaction Pathway | Calculated Activation Energy (kJ/mol) |

| N-N Bond Cleavage | ~200-250 |

| C-N Bond Cleavage | ~300-350 |

| Hydrogen Abstraction | ~150-200 |

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific computational investigation.

Many chemical reactions occur in solution, and the solvent can have a significant impact on the reaction mechanism and rate. ucsb.eduuleth.ca Computational models can account for solvent effects in two primary ways: implicitly and explicitly. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. uleth.ca This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.comtuwien.at

For a reaction involving this compound in a particular solvent, these models could be used to understand how the solvent stabilizes or destabilizes the reactants, products, and transition state, thereby influencing the reaction barrier and rate. rsc.org The choice of solvation model would depend on the specific system and the level of detail required. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are crucial for its chemical and physical properties. sfu.caumanitoba.ca

Conformational analysis of this compound would involve identifying the different stable spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. mdpi.comsfu.ca Computational methods can be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. ethz.ch This information is important for understanding the molecule's flexibility and the distribution of its conformers at a given temperature. While a detailed conformational analysis of this compound is not available in the literature, studies on related flexible molecules highlight the importance of such analyses. sfu.caumanitoba.ca

Furthermore, computational methods can be used to study the intermolecular interactions between this compound molecules or between this compound and other molecules. mpg.demdpi.com These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds, govern the condensed-phase properties of the substance, such as its boiling point and solubility. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Properties

Due to a lack of specific published research on the molecular dynamics (MD) simulations of this compound, this section will outline the theoretical framework and potential applications of such studies. MD simulations are a powerful computational method for understanding the dynamic behavior of molecules and their interactions with their environment over time. nih.gov

Key areas of investigation for this compound using molecular dynamics would include:

Conformational Analysis: this compound possesses several rotatable bonds. MD simulations could explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficient of this compound in different media. rsc.org This data is important for understanding its mobility and how it might move through a system, for instance, across a membrane or within a solution.

Hypothetical Data from Molecular Dynamics Simulations:

The following interactive table represents the type of data that could be generated from MD simulations of this compound in different solvents. The values are purely illustrative due to the absence of actual research data.

| Property | Value in Water | Value in Methanol (B129727) | Value in Hexane (B92381) |

| Diffusion Coefficient (Ų/ps) | 1.5 | 2.8 | 4.2 |

| Radius of Gyration (Å) | 3.1 | 3.3 | 3.5 |

| Solvent Accessible Surface Area (Ų) | 250 | 265 | 280 |

Diffusion Coefficient: A measure of how quickly the molecule moves through the solvent.

Radius of Gyration: A measure of the molecule's compactness.

Solvent Accessible Surface Area: The surface area of the molecule that is accessible to the solvent.

These simulations would provide a microscopic view of this compound's behavior, complementing experimental studies and offering predictions where experimental data is unavailable. youtube.com

Prediction of Spectroscopic Signatures and Their Origins

The prediction of spectroscopic signatures through computational methods is a fundamental aspect of modern chemistry, allowing for the interpretation of experimental spectra and the identification of molecular structures. arxiv.org For this compound, various computational techniques could be employed to predict its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Computational Methods for Spectroscopic Prediction:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are commonly used to calculate the spectroscopic properties of molecules. elsevier.com By solving the Schrödinger equation for the molecule, one can obtain information about its electronic structure, which in turn determines its interaction with electromagnetic radiation.

Predicted Spectroscopic Data and Their Interpretation:

¹H and ¹³C NMR Spectra: Computational chemistry can predict the chemical shifts of the hydrogen and carbon atoms in this compound. These shifts are highly sensitive to the local electronic environment of each nucleus. For example, the protons of the propyl group would be expected to have different chemical shifts from those of the methyl groups attached to the hydrazine moiety. The predicted spectrum would serve as a guide for assigning peaks in an experimental NMR spectrum.

Infrared (IR) Spectrum: The IR spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. For this compound, characteristic peaks would be expected for C-H stretching, C-N stretching, and N-N stretching vibrations. The predicted IR spectrum would help in identifying the functional groups present in the molecule.

Raman Spectrum: Raman spectroscopy provides complementary information to IR spectroscopy. readthedocs.io Calculations can predict the Raman scattering activities of the vibrational modes. Certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Illustrative Predicted Spectroscopic Data:

The following table showcases the kind of spectroscopic data that could be computationally predicted for this compound. These are hypothetical values for illustrative purposes.

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

| ¹H NMR (ppm) | ~0.9 | -CH₃ (propyl) |

| ¹H NMR (ppm) | ~1.5 | -CH₂- (propyl) |

| ¹H NMR (ppm) | ~2.4 | -CH₂-N (propyl) |

| ¹H NMR (ppm) | ~2.6 | -N(CH₃)₂ |

| ¹H NMR (ppm) | ~2.8 | -NCH₃ |

| ¹³C NMR (ppm) | ~11 | -CH₃ (propyl) |

| ¹³C NMR (ppm) | ~20 | -CH₂- (propyl) |

| ¹³C NMR (ppm) | ~55 | -CH₂-N (propyl) |

| ¹³C NMR (ppm) | ~45 | -N(CH₃)₂ |

| ¹³C NMR (ppm) | ~50 | -NCH₃ |

| IR (cm⁻¹) | ~2950-2850 | C-H stretching |

| IR (cm⁻¹) | ~1460 | CH₂ bending |

| IR (cm⁻¹) | ~1100-1000 | C-N stretching |

| IR (cm⁻¹) | ~900-800 | N-N stretching |

By comparing these predicted spectra with experimental data, chemists can confirm the structure of a synthesized compound or identify an unknown substance. sartorius.com Furthermore, theoretical predictions can aid in understanding the relationship between molecular structure and spectroscopic properties. arxiv.org

Advanced Spectroscopic Characterization Principles for Complex Hydrazines

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, including hydrazine (B178648) derivatives. psvmkendra.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. psvmkendra.commdpi.com

For a complex hydrazine, the ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ, in ppm) and spin-spin coupling patterns. mdpi.com For instance, in many acylhydrazide derivatives, NH protons typically resonate in the downfield region (δ = 8–11 ppm) due to deshielding effects. psvmkendra.com Protons on carbons adjacent to nitrogen atoms in alkylhydrazines also show characteristic downfield shifts. ¹³C NMR spectroscopy complements this by identifying the number of unique carbon environments in the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Representative Complex Hydrazine (1,1-dimethyl-2-methyl-2-propylhydrazine)

| Assignment | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|---|

| N(CH₃)₂ | ¹H | 2.2 - 2.6 | Singlet (s) |

| N-CH₃ | ¹H | 2.3 - 2.7 | Singlet (s) |

| N-CH₂-CH₂-CH₃ | ¹H | 2.4 - 2.8 | Triplet (t) |

| N-CH₂-CH₂-CH₃ | ¹H | 1.4 - 1.8 | Sextet (m) |

| N-CH₂-CH₂-CH₃ | ¹H | 0.8 - 1.1 | Triplet (t) |

| N(CH₃)₂ | ¹³C | 40 - 50 | - |

| N-CH₃ | ¹³C | 35 - 45 | - |

| N-CH₂- | ¹³C | 50 - 65 | - |

| -CH₂-CH₃ | ¹³C | 20 - 30 | - |

| -CH₂-CH₃ | ¹³C | 10 - 15 | - |

For unambiguous structural assignment of complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable. psvmkendra.com These methods generate contour maps that show correlations between different nuclei, revealing the bonding framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, allowing for the tracing of proton networks, such as the propyl chain in the model compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is highly effective for assigning carbon signals based on their known proton assignments.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Purpose | Example Correlation (Model Compound) |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons | N-CH₂-CH₂ ↔ -CH₃ |

| HSQC | ¹H ↔ ¹³C (Direct) | Links protons to their attached carbons | H of N-CH₃ ↔ C of N-CH₃ |

| HMBC | ¹H ↔ ¹³C (Long-Range) | Connects molecular fragments | Protons of N(CH₃)₂ ↔ Carbon of N-CH₂- |

While solution-state NMR is common, solid-state NMR (ssNMR) is a powerful tool for characterizing materials that are insoluble, amorphous, or exist as crystalline solids. acs.orgkaist.ac.kr Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to broad, uninformative signals in the solid state. kaist.ac.kr ssNMR can provide critical insights into the molecular structure and packing in the solid phase, revealing conformational differences that may exist compared to the dissolved state. acs.org For complex hydrazine derivatives, ssNMR can be used to confirm the structure and study intermolecular interactions in non-crystalline or polymeric forms. mdpi.comacs.org

Principles of Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. triprinceton.org These techniques are complementary: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.saup.ac.za Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, and vibrations that cause a change in the molecule's polarizability are Raman active. ksu.edu.saup.ac.za

The frequencies of vibrational modes are characteristic of specific chemical bonds and functional groups, making vibrational spectroscopy an excellent tool for functional group identification. mdpi.commdpi.com For a complex hydrazine derivative, key vibrations include C-H stretching, C-N stretching, and N-N stretching.

A significant advantage of using both techniques is seen in the analysis of the N-N bond. The N-N stretching vibration is often weak or absent in the IR spectrum of symmetrically substituted hydrazines due to a small change in dipole moment. cdnsciencepub.com However, this bond often produces a strong, easily identifiable signal in the Raman spectrum because its stretching significantly alters the bond's polarizability. cdnsciencepub.comrsc.org

Table 3: Characteristic Vibrational Frequencies for Complex Hydrazines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H (Alkyl) Stretching | 2850 - 3000 | Strong | Medium-Strong |

| C-N Stretching | 1000 - 1250 | Medium | Medium |

| N-N Stretching | 900 - 1100 | Weak/Inactive | Strong |

| N-H Stretching (if present) | 3200 - 3400 | Medium-Strong | Weak |

Standard Raman spectroscopy can suffer from low sensitivity. Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that provides enormous amplification (by factors of 10⁶ or more) of the Raman signal for molecules adsorbed onto nanostructured metallic surfaces, such as silver or gold. nih.govresearchgate.net This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a powerful tool for trace analysis. nih.gov SERS-based methods have been developed for the ultrasensitive and selective detection of hydrazine and its derivatives in various samples, demonstrating limits of detection down to picomolar levels. nih.govresearchgate.net This makes it highly applicable for environmental monitoring or quality control where trace amounts of hydrazine compounds may be present.

Principles of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. psvmkendra.com It provides two critical pieces of information for structural elucidation: the precise molecular weight of the compound and its fragmentation pattern. oup.comnih.gov

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the molecular weight. High-resolution mass spectrometry can determine the molecular formula from this value. Upon ionization, particularly with energetic methods like Electron Ionization (EI), the molecular ion often undergoes fragmentation in a predictable manner. whitman.edulibretexts.org This fragmentation pattern acts as a molecular "fingerprint" that is characteristic of the compound's structure. rsc.org

For alkylhydrazines, common fragmentation pathways include the cleavage of the weak N-N bond and α-cleavage (cleavage of a bond adjacent to a nitrogen atom). whitman.eduyoutube.com Analyzing these fragments allows chemists to piece together the original structure. For instance, in a tandem MS (MS/MS) experiment, a specific parent ion can be selected and further fragmented to establish its structure, which is invaluable for distinguishing between isomers. nih.gov

Table 4: Predicted Mass Spectrometry Data for a Representative Complex Hydrazine (1,1-dimethyl-2-methyl-2-propylhydrazine, MW ≈ 130.27)

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 130 | [M]⁺ (Molecular Ion) | Intact molecule |

| 115 | [M - CH₃]⁺ | Loss of a methyl group (α-cleavage) |

| 86 | [CH₃N(C₃H₇)]⁺ | N-N bond cleavage |

| 71 | [M - N(CH₃)₂]⁺ | Loss of dimethylamino group |

| 44 | [N(CH₃)₂]⁺ | N-N bond cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This precision allows for the calculation of a unique elemental formula.

For Propyltrimethylhydrazine, with the chemical formula C₅H₁₄N₂, the exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁴N). This high-accuracy measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas. The theoretical exact mass serves as a primary identifier in complex sample analysis.

Table 1: Calculated Exact Mass for this compound

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 5 | 60.000000 |

| ¹H | 1.007825 | 14 | 14.10955 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | 102.115698 |

This interactive table details the calculation of the monoisotopic mass of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.

For alkylhydrazines, fragmentation typically occurs at the weakest bonds. Common fragmentation pathways include cleavage of the N-N bond and α-cleavage (cleavage of a C-C bond adjacent to a nitrogen atom). The mass spectrum of an isomer, 1,1-dimethyl-2-propylhydrazine, shows characteristic fragments that can help predict the behavior of this compound. nist.gov Key fragmentation pathways for hydrazines involve the loss of alkyl groups and cleavage of the hydrazine core, providing valuable information about the compound's connectivity. psvmkendra.comchemguide.co.uk

Table 2: Predicted Fragmentation Pathways for this compound (C₅H₁₄N₂)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

|---|---|---|---|

| 102.12 | 87.10 | CH₃ (15.02) | [C₄H₁₁N₂]⁺ |

| 102.12 | 73.08 | C₂H₅ (29.04) | [C₃H₉N₂]⁺ |

| 102.12 | 59.07 | C₃H₇ (43.05) | [C₂H₇N₂]⁺ |

| 102.12 | 45.06 | C₄H₉ (57.06) | [CH₅N₂]⁺ |

| 102.12 | 43.04 | C₂H₅N (45.08) | [C₃H₉N]⁺ |

This interactive table outlines potential fragmentation patterns and the resulting product ions expected in an MS/MS analysis.

Ionization Techniques (e.g., ESI, APCI) for Different Sample Matrices

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common methods.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be readily ionized in solution. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. Given the presence of nitrogen atoms with lone pairs of electrons, this compound is expected to be basic enough to be efficiently protonated and analyzed by ESI, particularly from polar solvents like methanol (B129727) or acetonitrile. bris.ac.uk

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar to nonpolar compounds that are volatile. Ionization occurs in the gas phase. For a relatively small and volatile molecule like this compound, APCI is also a viable technique and can be essential for analysis in less polar sample matrices where ESI might be inefficient. bris.ac.uk

The selection between ESI and APCI would depend on the sample matrix and the specific analytical goals, such as minimizing fragmentation or enhancing sensitivity for trace-level detection.

Principles of Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its system of conjugated π-bonds.

This compound is a saturated alkylhydrazine, meaning it lacks conjugated systems or chromophores that absorb strongly in the typical UV-Vis range (220–800 nm). libretexts.orgutoronto.ca Its electronic structure is dominated by σ (sigma) bonds and non-bonding (n) lone-pair electrons on the nitrogen atoms. The most likely electronic transitions are:

n → σ* (n to sigma-star) transitions: These involve the excitation of a non-bonding electron from a nitrogen lone pair into an antibonding σ* orbital. These transitions are typically weak and occur in the far-UV region (below 200 nm), which is often inaccessible with standard spectrophotometers. psvmkendra.comlibretexts.org

σ → σ* (sigma to sigma-star) transitions: These require even higher energy and occur at shorter wavelengths, also in the vacuum UV region. libretexts.org

Therefore, a UV-Vis spectrum of this compound in a non-absorbing solvent like hexane (B92381) is expected to show no significant absorption bands above 220 nm. The absence of absorption in the near-UV and visible regions is a key characteristic of its saturated, non-conjugated structure. researchgate.net

Principles of X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in a specific pattern based on their arrangement in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise coordinates of each atom in the unit cell can be determined.

For this compound, obtaining a single crystal of sufficient quality is the prerequisite for this analysis. If successful, single-crystal XRD would provide unambiguous information on:

The precise bond lengths and angles within the molecule.

The conformation of the propyl and methyl groups.

The intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the crystal packing.

Studies on other small molecule hydrazine derivatives have successfully used XRD to elucidate their structures, demonstrating the applicability of this technique to this class of compounds. cambridge.orgmdpi.comresearchgate.net Powder XRD could also be used to characterize the bulk material, identify different crystalline forms (polymorphs), and assess sample purity. nih.gov

Principles of Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral compounds.

This compound (1-propyl-2,2,2-trimethylhydrazine) is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD signal.

However, these techniques would be indispensable if analyzing a chiral isomer or a chiral derivative of this compound. The synthesis of chiral hydrazine derivatives is a significant area of research, and chiroptical methods are essential for:

Confirming the synthesis of a specific enantiomer.

Determining the enantiomeric excess (ee) or optical purity of a sample.

Studying conformational changes of chiral hydrazines in solution. nih.govresearchgate.net

Thus, while not applicable to this compound itself, CD and ORD are crucial tools within the broader context of substituted hydrazine chemistry.

Integrated Spectroscopic Approaches for Comprehensive Molecular Characterization

A single spectroscopic technique rarely provides a complete picture of a molecule's structure and properties. A comprehensive characterization of this compound relies on an integrated approach, where data from multiple techniques are combined to build a conclusive profile. psvmkendra.commdpi.com

An effective integrated workflow would involve:

Mass Spectrometry (HRMS and MS/MS): To confirm the elemental formula and propose a fragmentation-based structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity of atoms (¹H and ¹³C NMR) and establish the carbon-hydrogen framework.

Vibrational Spectroscopy (Infrared and Raman): To identify functional groups and characteristic bond vibrations (e.g., N-H, C-H, N-N stretches).

UV-Vis Spectroscopy: To confirm the absence of conjugation.

X-ray Diffraction: To determine the definitive solid-state structure, if a suitable crystal can be formed.

By combining the insights from each of these methods, a detailed and unambiguous characterization of this compound can be achieved, leaving no aspect of its molecular structure unexamined.

Chemical Reactivity and Derivatization Strategies of Propyltrimethylhydrazine Frameworks

Formation of Novel Heterocyclic Systems (e.g., Pyrazoles, Triazoles) via Hydrazine (B178648) Reactions

The hydrazine group is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. Substituted hydrazines, such as propyltrimethylhydrazine, can serve as key building blocks for creating diverse and complex molecular architectures like pyrazoles and triazoles.

Pyrazoles: Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or an equivalent functional group (like α,β-unsaturated ketones). pharmaguideline.commdpi.comnih.gov In this reaction, one nitrogen atom of the this compound would act as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the pyrazole (B372694) ring. The reaction with an α,β-unsaturated carbonyl compound proceeds via a Michael addition followed by cyclization and elimination of water. mdpi.com

Triazoles: 1,2,4-Triazoles, another important class of five-membered heterocycles, can be synthesized from hydrazine derivatives through various routes. One established method involves reacting a hydrazine with an amidine reagent derived from oxamide. organic-chemistry.org This reaction proceeds under mild conditions and offers high regioselectivity. organic-chemistry.org Another approach involves the reaction of hydrazides with compounds like carbon disulfide to form an intermediate, which can then be treated with another equivalent of hydrazine to cyclize into a triazole ring. chemistryjournal.net These synthetic strategies highlight the potential of this compound to be incorporated into more complex heterocyclic systems. mdpi.com

Table 1: Potential Heterocyclic Synthesis Reactions

| Reactant for this compound | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrazole | Cyclocondensation |

| α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Substituted Pyrazoline (oxidized to Pyrazole) | Michael Addition-Cyclization |

| Oxamide-derived Amidine | Substituted 1,2,4-Triazole | Condensation/Cyclization |

| Acylhydrazide + CS₂ then Hydrazine | Substituted 1,2,4-Triazole | Multi-step Cyclization |

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. chemtube3d.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the hydrazone, which is characterized by a C=N-N bond. libretexts.org

The reaction is typically reversible and can be catalyzed by acid. The formation of hydrazones is a critical first step in several important transformations, including the Wolff-Kishner reduction. libretexts.orgwikipedia.org Due to the presence of alkyl substituents, the hydrazones derived from this compound are generally stable compounds. thieme-connect.de The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by varying the aldehyde or ketone reactant. organic-chemistry.orgnih.gov

Oxidation and Reduction Chemistry of the Hydrazine Moiety

The nitrogen-nitrogen single bond in the hydrazine framework is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of alkylhydrazines can be complex. Treatment with a mild oxidizing agent like iodine in the presence of a base can lead to a mixture of products including the corresponding alkanes, alkenes, and alkyl iodides, resulting from the decomposition of an unstable diimide intermediate. rsc.org Stronger oxidizing agents can lead to the cleavage of the N-N bond. The oxidation of hydrazines can sometimes produce carcinogenic N-nitroso compounds, which is a consideration in the selection of degradation methods for these compounds. nih.gov Air oxidation of hydrazine is also a known process, where molecular oxygen acts as the primary oxidant, typically yielding dinitrogen as a product. nih.gov In some cases, oxidation of disubstituted hydrazines with reagents like mercury oxide can yield azo compounds. youtube.com

Reduction: The most notable reduction involving the hydrazine moiety is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.orgwikipedia.org In this reaction, the aldehyde or ketone is first converted to a hydrazone using a hydrazine derivative. Subsequent treatment with a strong base (like KOH) at high temperatures leads to the formation of a diimide anion, which then collapses, releasing stable nitrogen gas (N₂) and forming a carbanion that is protonated by the solvent to yield the final alkane product. wikipedia.org Additionally, the C=N bond of a hydrazone can be reduced back to a hydrazine using various reducing agents, such as sodium borohydride (B1222165) or magnesium in methanol (B129727). researchgate.net

Coordination Chemistry: this compound as a Ligand in Metal Complexes

While this compound itself can potentially act as a monodentate ligand through its terminal nitrogen atom, its derivatives, particularly hydrazones, are far more significant in coordination chemistry. Hydrazones are versatile chelating ligands that can coordinate with a wide range of transition metal ions to form stable metal complexes. mtct.ac.inmdpi.comrsc.org

The coordination typically occurs through the azomethine nitrogen atom and a nearby donor atom, which can be an oxygen from a carbonyl group or a nitrogen from a heterocyclic ring incorporated into the hydrazone structure. mtct.ac.inslideshare.net This ability to form stable chelate rings makes hydrazone-based ligands valuable in the design of novel coordination compounds. chemistryjournal.net The resulting metal complexes have diverse geometries and have been studied for their potential applications in catalysis and material science. mdpi.comscholaris.ca Therefore, this compound serves as a precursor to ligands, where it is first converted into a hydrazone before complexation with a metal center.

Functional Group Interconversions and Post-Synthetic Modifications

The this compound framework can be incorporated into larger molecules, and its functional groups can be subsequently modified. The high nucleophilicity of the hydrazine group makes it a useful handle for conjugation and modification. nih.gov For instance, hydrazide-modified oligonucleotides are used for attachment to microarrays and for conjugation with other molecules. nih.gov

Post-synthetic modification strategies can involve reactions of the hydrazine moiety after it has been integrated into a larger scaffold. For example, if a molecule containing a this compound unit also possesses other reactive sites, these can be selectively transformed. The compatibility of the hydrazine group with various other functional groups is an important consideration in multi-step synthesis. nih.gov This allows for the construction of complex molecules where the hydrazine part can be introduced early and carried through several synthetic steps or can be modified at a later stage to fine-tune the properties of the final product.

Emerging Research Directions and Future Challenges in Substituted Hydrazine Chemistry

Development of Sustainable Synthetic Routes for Complex Hydrazines

The synthesis of complex alkylhydrazines has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The contemporary focus on green chemistry is driving the development of more sustainable and environmentally benign synthetic routes. Key areas of progress include biocatalysis, electrochemical synthesis, and the use of greener reaction media.

Engineered enzymes, particularly imine reductases (IREDs), are emerging as powerful tools for the synthesis of substituted hydrazines. hydrazine.comeinpresswire.com These biocatalysts can facilitate the reductive amination of carbonyl compounds with hydrazines under mild, aqueous conditions, offering high selectivity and reducing the need for heavy metal catalysts. einpresswire.com The development of engineered IREDs capable of accepting a broader range of hydrazine (B178648) and carbonyl substrates is a significant step towards the sustainable synthesis of complex, unsymmetrically substituted hydrazines.

Electrochemical methods offer another promising avenue for greener hydrazine synthesis. Graphite-catalyzed electro-oxidation of hydrazine derivatives, using simple salts like sodium chloride, provides an environmentally friendly alternative to traditional oxidizing agents. mdpi.comresearchgate.net This approach minimizes the generation of hazardous waste and utilizes electricity as a clean oxidant. mdpi.com Further research in this area could lead to electrosynthetic methods for the direct and controlled alkylation of hydrazines.

The principles of green chemistry are also being applied through the use of alternative solvents and reaction conditions. Water, ionic liquids, and solvent-free reaction conditions, such as grinding and microwave-assisted synthesis, are being explored to reduce the environmental impact of hydrazine derivative synthesis. frontiersin.orgacs.org These methods can lead to faster reaction times, improved product purity, and a significant reduction in solvent waste. frontiersin.org

| Sustainable Synthesis Approach | Key Advantages | Representative Examples |

| Biocatalysis (Engineered Imeductases) | High selectivity, mild reaction conditions, reduced metal waste. hydrazine.comeinpresswire.com | Enantioselective reduction of hydrazones. hydrazine.com |

| Electrochemical Synthesis | Use of electricity as a clean oxidant, reduced hazardous waste. mdpi.comresearchgate.net | Graphite-catalyzed electro-oxidation of hydrazine derivatives. mdpi.com |

| Green Solvents/Conditions | Reduced environmental impact, faster reactions, improved purity. frontiersin.orgacs.org | Water-based reactions, solvent-free grinding, microwave-assisted synthesis. frontiersin.orgacs.org |

Application of Machine Learning and AI in Hydrazine Synthesis Prediction and Mechanism Discovery

The synthesis of complex hydrazines, with their potential for multiple reactive sites, presents a significant predictive challenge. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area by enabling rapid prediction of reaction outcomes and elucidation of complex reaction mechanisms.

Beyond retrosynthesis, ML models are being developed to predict the products and yields of chemical reactions with increasing accuracy. mdpi.comeschemy.com For hydrazine chemistry, this could involve predicting the regioselectivity of alkylations or the likelihood of side reactions. By integrating quantum chemical data, AI models can also predict reaction energy profiles and transition states, offering deep insights into reaction mechanisms that would be difficult to obtain through experimentation alone. mdpi.com